Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18107426
InChI: InChI=1S/C11H12O5/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8,12H,5-6H2,1H3
SMILES:
Molecular Formula: C11H12O5
Molecular Weight: 224.21 g/mol

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC18107426

Molecular Formula: C11H12O5

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate -

Specification

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
IUPAC Name methyl 3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate
Standard InChI InChI=1S/C11H12O5/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8,12H,5-6H2,1H3
Standard InChI Key VSGDKHSINZVQPE-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC(C1=CC2=C(C=C1)OCO2)O

Introduction

Chemical Structure and Physicochemical Properties

Methyl 3-(benzo[d] dioxol-5-yl)-3-hydroxypropanoate belongs to the ester class, featuring a benzo[d] dioxole ring (a fused bicyclic structure with two oxygen atoms) substituted at the 5-position with a 3-hydroxypropanoate methyl ester group. The hydroxyl and ester functionalities confer both polar and reactive characteristics to the molecule.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H12O5\text{C}_{11}\text{H}_{12}\text{O}_5
Molecular Weight224.21 g/mol
Density1.317±0.06 g/cm³ (predicted)
Boiling Point346.7±42.0 °C (predicted)
pKa10.74±0.20 (predicted)

The compound’s density and boiling point align with esters of similar molecular complexity, while its slightly basic pKa suggests moderate proton-donating capacity under physiological conditions . The benzo[d] dioxole moiety contributes to its aromaticity and stability, which are critical for interactions in biological systems.

Synthesis and Reaction Pathways

The synthesis of methyl 3-(benzo[d] dioxol-5-yl)-3-hydroxypropanoate involves multi-step processes, often leveraging catalytic acylation and reduction strategies. A patented three-step method (CN1332736A) outlines a scalable industrial approach :

Step 1: Formation of Benzo dioxole Derivatives

Pyrocatechol (1,2-dihydroxybenzene) reacts with dihaloalkanes or dialkoxyalkanes in dipolar aprotic solvents (e.g., DMF, DMSO) at 70–190°C. For example, methylene chloride or dimethoxymethane yields unsubstituted or alkyl-substituted benzo dioxoles, respectively . Catalysts such as LiI\text{LiI} or NaI\text{NaI} enhance selectivity, achieving yields exceeding 90% .

Step 2: 5-Selective Catalytic Acylation

The benzo dioxole intermediate undergoes Friedel-Crafts acylation using acyl chlorides or anhydrides. Zinc-based catalysts (e.g., ZnO\text{ZnO}, ZnCl2\text{ZnCl}_2) direct electrophilic substitution to the 5-position, forming 5-alkanoyl derivatives . For instance, propionyl chloride yields 5-propanoylbenzo dioxole, a precursor to the target compound.

Step 3: Reduction to Hydroxyalkyl Derivatives

The 5-alkanoyl group is reduced to a hydroxalkyl moiety via catalytic hydrogenation (e.g., Pd/C\text{Pd/C}, Ru/C\text{Ru/C}) or chemical reductants. This step converts the ketone group in intermediates like methyl 3-(benzo[d] dioxol-5-yl)-3-oxopropanoate into the secondary alcohol of the final product .

Comparative Analysis with Related Compounds

Methyl 3-(benzo[d] dioxol-5-yl)-3-hydroxypropanoate is structurally analogous to methyl 3-(benzo[d] dioxol-5-yl)-3-oxopropanoate (CAS 54011-33-5), differing by the oxidation state at the C3 position.

Table 2: Structural and Functional Comparisons

PropertyMethyl 3-hydroxypropanoate DerivativeMethyl 3-oxopropanoate Derivative
Functional GroupSecondary alcohol (-OH\text{-OH})Ketone (C=O\text{C=O})
Molecular FormulaC11H12O5\text{C}_{11}\text{H}_{12}\text{O}_5C11H10O5\text{C}_{11}\text{H}_{10}\text{O}_5
BioactivityPotential anti-inflammatoryUnreported
Hazard ProfileLimited dataHarmful if swallowed (Xn)

The hydroxypropanoate derivative’s alcohol group enhances hydrogen-bonding capacity, potentially improving solubility and target binding in biological systems compared to its ketone counterpart .

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